

Ani9: A Potent and Selective ANO1 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and highly selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1] ANO1 is a calcium-activated chloride channel (CaCC) that is overexpressed in various types of cancers and is implicated in tumor progression, proliferation, migration, and invasion.[2][3][4] These characteristics make ANO1 a compelling therapeutic target in oncology. Ani9 offers researchers a valuable tool to investigate the physiological and pathophysiological roles of ANO1 and to explore its potential as a drug target. This document provides key information on procuring Ani9, its mechanism of action, and detailed protocols for its use in laboratory settings.

Supplier and Purchasing Information

Ani9 is available for laboratory research use from several reputable suppliers. It is typically supplied as a powder.



Supplier	Catalog Number	Purity	Storage
Tocris Bioscience	6076	≥98% (HPLC)	2-8°C
Sigma-Aldrich	356102-14-2	≥98% (HPLC)	2-8°C
MedchemExpress	HY-111556	>98%	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Chemical Properties:

- Chemical Name: 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylidene]acetohydrazide
- Molecular Weight: 332.78 g/mol
- Solubility: Soluble in DMSO (e.g., up to 100 mM)

Mechanism of Action and Biological Activity

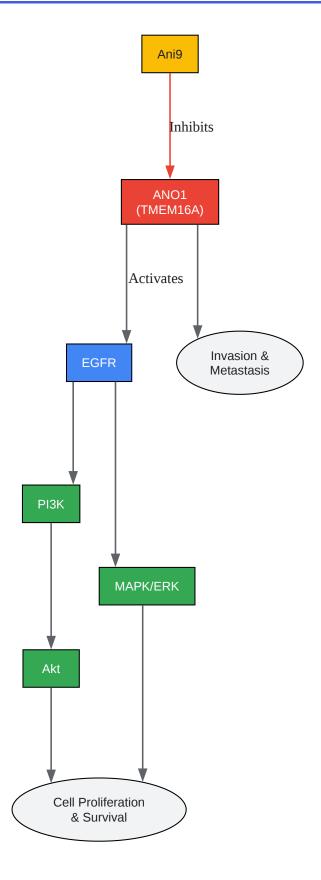
Ani9 acts as a blocker of the ANO1 chloride channel.[1] It exhibits high potency, with a reported half-maximal inhibitory concentration (IC50) of 77 nM for ANO1.[4] A key advantage of **Ani9** is its selectivity; it shows negligible effects on the closely related ANO2 channel at concentrations up to 10 μ M.[1] Furthermore, at concentrations up to 30 μ M, it does not significantly affect intracellular calcium signaling or the activity of other ion channels such as CFTR and ENaC.[1]

The inhibition of ANO1 by **Ani9** has been shown to reduce the proliferation and invasive capabilities of various cancer cells in a concentration-dependent manner.[2][3] This anti-tumor effect is linked to the modulation of several downstream signaling pathways.

Key Signaling Pathways Affected by Ani9

Inhibition of ANO1 by **Ani9** can impact critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.





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Ani9 inhibits ANO1, leading to downstream effects on pro-survival signaling pathways.



Quantitative Data Summary

The following table summarizes the inhibitory concentrations of **Ani9** against ANO1 in different experimental systems.

Cell Line / System	Assay Type	IC50	Reference
FRT-ANO1 cells	Apical membrane current measurement	77 ± 1.1 nM	[4]
PC3 (Prostate Cancer)	YFP-based halide sensor assay	110 nM	
Capan-1 (Pancreatic Cancer)	YFP-based halide sensor assay	Not specified, but potent inhibition observed	[4][5]
NHNE (Normal Human Nasal Epithelial)	YFP-based halide sensor assay	Not specified, but potent inhibition observed	[4][5]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT Assay)

This protocol describes a common method to assess the effect of **Ani9** on the proliferation of cancer cell lines known to overexpress ANO1 (e.g., PC3, Capan-1).

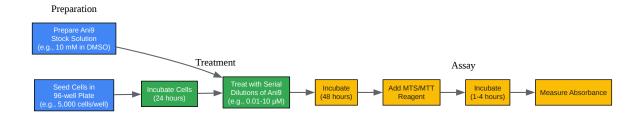
Materials:

- Ani9
- DMSO (for stock solution)
- Appropriate cancer cell line (e.g., PC3, Capan-1)
- Complete cell culture medium



- 96-well plates
- MTS or MTT reagent
- Plate reader

Workflow:



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Workflow for assessing the effect of **Ani9** on cell proliferation.

Methodology:

- Prepare Stock Solution: Dissolve Ani9 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
- Cell Seeding: Seed the desired cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells per well) in 100 μL of complete culture medium. Allow cells to adhere overnight.
- Treatment: Prepare serial dilutions of **Ani9** in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 μ M to 10 μ M.[6] A vehicle control (DMSO) should be included.



- Incubation: Add the diluted Ani9 or vehicle control to the appropriate wells. Incubate the plate for the desired time period (e.g., 48 hours).
- MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
- Final Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric reaction to develop.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of ANO1-Mediated Chloride Channel Activity (YFP Quenching Assay)

This protocol is a functional assay to measure the inhibitory effect of **Ani9** on ANO1 channel activity in live cells. It relies on the quenching of Yellow Fluorescent Protein (YFP) by iodide influx.

Materials:

- Cells expressing a halide-sensitive YFP and ANO1 (e.g., FRT-ANO1 cells or PC3 cells)
- Ani9
- DMSO
- Physiological buffer (e.g., PBS)
- Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI)
- ATP (to activate ANO1 via Ca2+ mobilization)
- Fluorescence plate reader



Methodology:

- Cell Culture: Culture the YFP- and ANO1-expressing cells in a 96-well, black-walled microplate.
- Pre-treatment: Wash the cells with PBS. Pre-incubate the cells with various concentrations of
 Ani9 (or vehicle control) in PBS for 20 minutes at room temperature.[4][5]
- Assay: Place the plate in a fluorescence plate reader.
- Baseline Reading: Measure the baseline YFP fluorescence.
- Activation and Quenching: Simultaneously add a solution containing ATP (e.g., final concentration of 100 μM) and the iodide buffer to activate ANO1 and initiate iodide influx.[4]
 [5]
- Fluorescence Monitoring: Monitor the decrease in YFP fluorescence over time. The rate of fluorescence quenching is proportional to the iodide influx through ANO1.
- Data Analysis: Calculate the rate of quenching for each concentration of Ani9 and compare it to the vehicle control to determine the dose-dependent inhibition and the IC50 value.

Conclusion

Ani9 is a valuable and specific research tool for investigating the role of the ANO1 chloride channel in health and disease. Its high potency and selectivity make it suitable for a range of in vitro studies, from cell proliferation assays to functional channel activity measurements. The protocols provided here offer a starting point for researchers to explore the effects of **Ani9** in their specific experimental systems.

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- To cite this document: BenchChem. [Ani9: A Potent and Selective ANO1 Inhibitor for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664953#ani9-supplier-and-purchasing-information-for-research-labs]

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